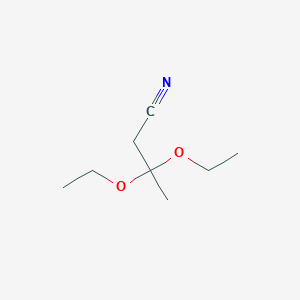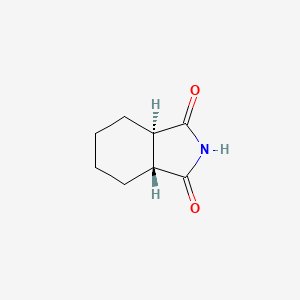
(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a bicyclic organic compound that belongs to the class of isoindoles This compound is characterized by its hexahydroisoindole core, which is a saturated bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. For example, maleic anhydride can react with a suitable diene such as (2E,4E)-hexa-2,4-dien-1-ol under reflux conditions in toluene to form the desired bicyclic product . The reaction conditions often involve moderate to high temperatures and sometimes pressure to facilitate the cycloaddition.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce more saturated bicyclic compounds.
Aplicaciones Científicas De Investigación
(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one: This compound shares a similar bicyclic structure but differs in functional groups and specific chemical properties.
(3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is unique due to its specific arrangement of atoms and the resulting chemical properties
Propiedades
Número CAS |
70265-07-5 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)/t5-,6-/m1/s1 |
Clave InChI |
WLDMPODMCFGWAA-PHDIDXHHSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)C(=O)NC2=O |
SMILES canónico |
C1CCC2C(C1)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


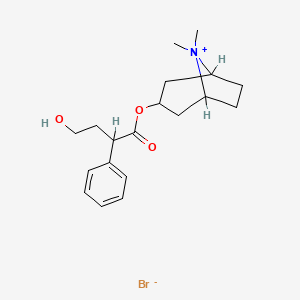
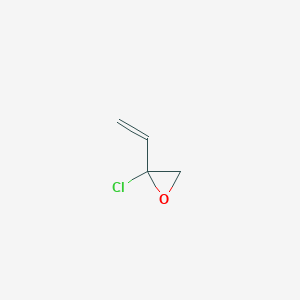
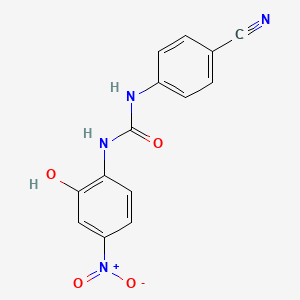
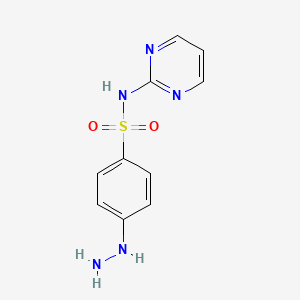
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
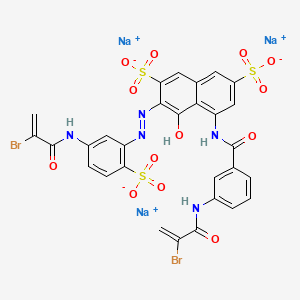
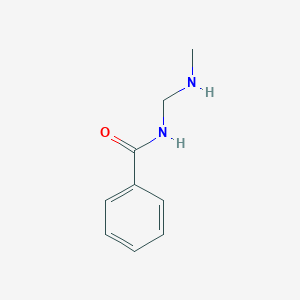
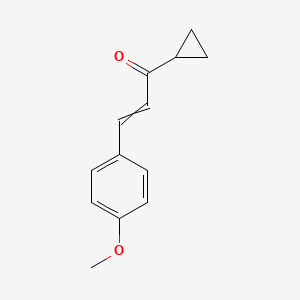
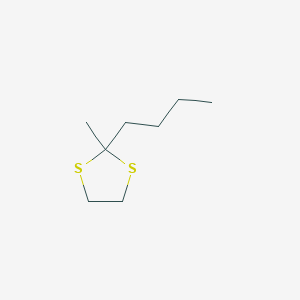
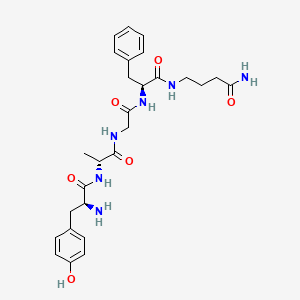

![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

